Cas no 2229221-62-7 (tert-butyl N-(5-{1-(aminooxy)methylcyclopropyl}pyrimidin-2-yl)carbamate)

tert-butyl N-(5-{1-(aminooxy)methylcyclopropyl}pyrimidin-2-yl)carbamate structure
2229221-62-7 structure
商品名:tert-butyl N-(5-{1-(aminooxy)methylcyclopropyl}pyrimidin-2-yl)carbamate
CAS番号:2229221-62-7
MF:C13H20N4O3
メガワット:280.322902679443
CID:6420165
PubChem ID:165623420

tert-butyl N-(5-{1-(aminooxy)methylcyclopropyl}pyrimidin-2-yl)carbamate 化学的及び物理的性質

名前と識別子

    • tert-butyl N-(5-{1-(aminooxy)methylcyclopropyl}pyrimidin-2-yl)carbamate
    • tert-butyl N-(5-{1-[(aminooxy)methyl]cyclopropyl}pyrimidin-2-yl)carbamate
    • 2229221-62-7
    • EN300-1882477
    • インチ: 1S/C13H20N4O3/c1-12(2,3)20-11(18)17-10-15-6-9(7-16-10)13(4-5-13)8-19-14/h6-7H,4-5,8,14H2,1-3H3,(H,15,16,17,18)
    • InChIKey: TWFIRHRCKWHOOC-UHFFFAOYSA-N
    • ほほえんだ: O(CC1(C2=CN=C(NC(=O)OC(C)(C)C)N=C2)CC1)N

計算された属性

  • せいみつぶんしりょう: 280.15354051g/mol
  • どういたいしつりょう: 280.15354051g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 6
  • 重原子数: 20
  • 回転可能化学結合数: 6
  • 複雑さ: 344
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.8
  • トポロジー分子極性表面積: 99.4Ų

tert-butyl N-(5-{1-(aminooxy)methylcyclopropyl}pyrimidin-2-yl)carbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1882477-0.05g
tert-butyl N-(5-{1-[(aminooxy)methyl]cyclopropyl}pyrimidin-2-yl)carbamate
2229221-62-7
0.05g
$1428.0 2023-09-18
Enamine
EN300-1882477-10.0g
tert-butyl N-(5-{1-[(aminooxy)methyl]cyclopropyl}pyrimidin-2-yl)carbamate
2229221-62-7
10g
$7312.0 2023-06-03
Enamine
EN300-1882477-0.25g
tert-butyl N-(5-{1-[(aminooxy)methyl]cyclopropyl}pyrimidin-2-yl)carbamate
2229221-62-7
0.25g
$1564.0 2023-09-18
Enamine
EN300-1882477-2.5g
tert-butyl N-(5-{1-[(aminooxy)methyl]cyclopropyl}pyrimidin-2-yl)carbamate
2229221-62-7
2.5g
$3332.0 2023-09-18
Enamine
EN300-1882477-10g
tert-butyl N-(5-{1-[(aminooxy)methyl]cyclopropyl}pyrimidin-2-yl)carbamate
2229221-62-7
10g
$7312.0 2023-09-18
Enamine
EN300-1882477-5g
tert-butyl N-(5-{1-[(aminooxy)methyl]cyclopropyl}pyrimidin-2-yl)carbamate
2229221-62-7
5g
$4930.0 2023-09-18
Enamine
EN300-1882477-0.5g
tert-butyl N-(5-{1-[(aminooxy)methyl]cyclopropyl}pyrimidin-2-yl)carbamate
2229221-62-7
0.5g
$1632.0 2023-09-18
Enamine
EN300-1882477-5.0g
tert-butyl N-(5-{1-[(aminooxy)methyl]cyclopropyl}pyrimidin-2-yl)carbamate
2229221-62-7
5g
$4930.0 2023-06-03
Enamine
EN300-1882477-1.0g
tert-butyl N-(5-{1-[(aminooxy)methyl]cyclopropyl}pyrimidin-2-yl)carbamate
2229221-62-7
1g
$1701.0 2023-06-03
Enamine
EN300-1882477-0.1g
tert-butyl N-(5-{1-[(aminooxy)methyl]cyclopropyl}pyrimidin-2-yl)carbamate
2229221-62-7
0.1g
$1496.0 2023-09-18

tert-butyl N-(5-{1-(aminooxy)methylcyclopropyl}pyrimidin-2-yl)carbamate 関連文献

tert-butyl N-(5-{1-(aminooxy)methylcyclopropyl}pyrimidin-2-yl)carbamateに関する追加情報

Introduction to tert-butyl N-(5-{1-(aminooxy)methylcyclopropyl}pyrimidin-2-yl)carbamate (CAS No. 2229221-62-7)

The compound tert-butyl N-(5-{1-(aminooxy)methylcyclopropyl}pyrimidin-2-yl)carbamate, identified by its CAS number 2229221-62-7, represents a significant advancement in the field of pharmaceutical chemistry. This molecule, featuring a complex structural framework, has garnered attention due to its potential applications in medicinal chemistry and drug discovery. The structural motif incorporates a pyrimidine core, which is a well-documented scaffold in the development of bioactive molecules, particularly those targeting neurological and inflammatory pathways.

In recent years, the exploration of heterocyclic compounds has been a cornerstone in the quest for novel therapeutic agents. The pyrimidine ring in tert-butyl N-(5-{1-(aminooxy)methylcyclopropyl}pyrimidin-2-yl)carbamate serves as a critical pharmacophore, enabling interactions with biological targets at the molecular level. The presence of a tert-butyl group and a 1-(aminooxy)methylcyclopropyl moiety further enhances its structural complexity, which is often correlated with improved binding affinity and selectivity. These features make it an intriguing candidate for further investigation in the development of small-molecule drugs.

One of the most compelling aspects of this compound is its potential role in modulating enzyme activity. Pyrimidine derivatives have been extensively studied for their ability to interact with enzymes such as kinases and phosphodiesterases, which are pivotal in various cellular signaling pathways. The specific substitution pattern in tert-butyl N-(5-{1-(aminooxy)methylcyclopropyl}pyrimidin-2-yl)carbamate may confer unique properties that allow it to selectively inhibit or activate these enzymes, thereby offering therapeutic benefits.

Recent advancements in computational chemistry have enabled more precise predictions of molecular interactions. Through molecular docking studies, researchers have been able to model how tert-butyl N-(5-{1-(aminooxy)methylcyclopropyl}pyrimidin-2-yl)carbamate might bind to its intended targets. These simulations have provided valuable insights into the compound's binding affinity and potential side effects, guiding further optimization efforts. Such computational approaches are increasingly integral to drug discovery pipelines, streamlining the process from hypothesis generation to experimental validation.

The synthesis of this compound presents both challenges and opportunities for chemists. The integration of multiple functional groups into a single molecular framework requires meticulous planning and execution. However, modern synthetic methodologies have made it possible to construct complex molecules with high efficiency and purity. Techniques such as transition-metal-catalyzed cross-coupling reactions and asymmetric synthesis have been particularly useful in elaborating the structural features of tert-butyl N-(5-{1-(aminooxy)methylcyclopropyl}pyrimidin-2-yl)carbamate.

In vitro studies have begun to elucidate the biological activity of tert-butyl N-(5-{1-(aminooxy)methylcyclopropyl}pyrimidin-2-yl)carbamate. Preliminary results suggest that it exhibits promising interactions with certain enzymes and receptors, making it a candidate for further pharmacological investigation. These findings are consistent with the growing interest in pyrimidine-based compounds for their therapeutic potential. The ability to fine-tune the structure for optimal biological activity remains a key focus area for researchers working with this class of molecules.

The development of novel drug candidates is often contingent upon understanding their metabolic fate. Metabolomic studies are being conducted to assess how tert-butyl N-(5-{1-(aminooxy)methylcyclopropyl}pyrimidin-2-yl)carbamate is processed within biological systems. This information is crucial for predicting its efficacy and safety profile before moving into clinical trials. Advanced analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are employed to characterize metabolites and understand their roles in drug disposition.

The regulatory landscape for new pharmaceuticals continues to evolve, emphasizing the need for robust preclinical data before human testing can commence. Researchers are leveraging cutting-edge technologies to accelerate this process, ensuring that compounds like tert-butyl N-(5-{1-(aminooxy)methylcyclopropyl}pyrimidin-2-yl)carbamate meet stringent safety and efficacy standards. Collaborative efforts between academia and industry are fostering innovation, driving forward the discovery and development of next-generation therapeutics.

Future directions in the study of tert-butyl N-(5-{1-(aminooxy)methylcyclopropyl}pyrimidin-2-yl)carbamate include exploring its potential in combination therapies and investigating its mechanism of action in greater detail. The integration of multiomics approaches—combining genomics, proteomics, and metabolomics—will provide a holistic view of how this compound interacts with biological systems. Such comprehensive analyses are essential for understanding complex drug responses and identifying new therapeutic strategies.

In conclusion, tert-butyl N-(5-{1-(aminooxy)methylcyclopropyl}pyrimidin-2-yl)carbamate (CAS No. 2229221-62-7) stands as a testament to the progress being made in pharmaceutical chemistry. Its unique structural features and promising biological activities position it as a valuable asset in the search for novel therapeutics. As research continues to uncover new insights into its properties and potential applications, this compound exemplifies the innovative spirit driving advancements in medicine today.

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